Hinc II
Description
Overview of Type II Restriction Endonucleases
Type II restriction endonucleases are a major class of enzymes within bacterial and archaeal restriction-modification (R-M) systems. wikipedia.orgontosight.aineb.com These systems function as a defense mechanism against invading foreign DNA, such as that from bacteriophages. wikipedia.orgontosight.aimdmlab.fr
Restriction-modification systems typically consist of two key components: a restriction endonuclease (REase) and a modification enzyme (methyltransferase). ontosight.aimdmlab.fr The REase recognizes and cleaves foreign DNA at specific nucleotide sequences, while the methyltransferase modifies the host's own DNA at the same recognition sites, thereby protecting it from cleavage by the REase. ontosight.aimdmlab.fr
Restriction enzymes are broadly classified into four main types (Type I, II, III, and IV) based on their subunit composition, cofactor requirements, and how they cleave DNA relative to their recognition sequence. neb.comoup.comwikipedia.org Type II enzymes are the most commonly used in laboratory settings due to their predictable and precise cleavage patterns. neb.com They typically cleave DNA at defined positions within or close to their recognition sequences and generally require only magnesium ions as a cofactor, unlike Type I and III enzymes which require ATP. neb.comwikipedia.orgnih.gov
Type II enzymes are not a single homologous family but rather a diverse collection of proteins. neb.com Within Type II, there are further subdivisions (e.g., Type IIS, Type IIG) based on specific characteristics like cleavage site location relative to the recognition sequence or the presence of both restriction and modification activity in a single polypeptide. neb.comwikipedia.orgnih.gov
The primary biological significance of restriction-modification systems, including Type II enzymes like HincII, lies in their role as a prokaryotic immune system against foreign DNA invasion. wikipedia.orgontosight.aimdmlab.fr By cleaving incoming phage or plasmid DNA, bacteria can prevent infection and the propagation of foreign genetic elements. wikipedia.orgontosight.ai This defense mechanism helps maintain the integrity of the host genome. wikipedia.orgontosight.ai While initially understood solely as a defense against phages, R-M systems are now known to also restrict DNA introduced through natural transformation from other bacteria. wikipedia.org Some viruses have evolved mechanisms to evade R-M systems, such as modifying their own DNA or encoding proteins that inhibit restriction enzymes. wikipedia.org
Historical Context of HincII Discovery and Characterization
HincII was one of the early Type II restriction enzymes to be characterized. nih.govscienceopen.com It was purified from Haemophilus influenzae serotype Rc. scienceopen.comjenabioscience.com The discovery and characterization of enzymes like HincII, alongside others such as HindII (also from Haemophilus influenzae) and EcoRI from Escherichia coli, were pivotal in the development of recombinant DNA technology in the 1970s. nih.govscienceopen.com These enzymes provided the ability to cut DNA at specific sites, a necessary step for analyzing genomes, sequencing genes, and constructing novel genetic arrangements. nih.gov
Early work to determine the recognition sequence of HindII, which was initially thought to be pure, revealed the presence of a second Type II enzyme, HindIII, from the same bacterium. nih.govscienceopen.com This highlights some of the challenges in the early characterization of these enzymes. The cloning and sequencing of the genes encoding the HincII restriction-modification system from Haemophilus influenzae Rc further advanced the understanding of this enzyme. nih.gov The genes for the HincII methylase (M.HincII) and endonuclease (R.HincII) were identified and their nucleotide sequences determined. nih.gov
Distinction and Relationship with Other Restriction Endonucleases
HincII is distinguished by its specific DNA recognition sequence and cleavage pattern. HincII recognizes the degenerate double-stranded DNA sequence 5'-GTYRAC-3', where Y represents a pyrimidine (B1678525) (C or T) and R represents a purine (B94841) (A or G). oup.comfishersci.fithermofisher.comebi.ac.ukontosight.aineb.com It cleaves within this sequence, specifically between the pyrimidine (Y) and purine (R) bases, resulting in blunt ends. oup.comebi.ac.uk
This specific recognition sequence and cleavage site differentiate HincII from other restriction enzymes. For instance, while HindIII is an isoschizomer of HincII in some contexts, it recognizes a different sequence (AAGCTT) and produces sticky ends. ontosight.aigongyingshi.comneb-online.de
The concept of isoschizomers and neoschizomers is important when comparing restriction enzymes. Isoschizomers are restriction enzymes that recognize the same DNA sequence. gongyingshi.comjenabioscience.com Neoschizomers are a subset of isoschizomers that recognize the same sequence but cleave at a different position within that sequence. gongyingshi.comneb-online.dejenabioscience.comoup.com HincII has HindII listed as an isoschizomer, indicating they recognize the same GTYRAC sequence and cleave at the same position. fishersci.fithermofisher.comneb.comgongyingshi.comsibenzyme.com
Research has also explored the structural basis for HincII's recognition and cleavage, including studies on its interaction with cognate DNA. rcsb.orgrcsb.org The crystal structure of HincII bound to DNA has provided insights into how the enzyme achieves its degenerate specificity and cleaves DNA to produce blunt ends. rcsb.org Comparison of the DNA-bound and unliganded structures of HincII has revealed conformational changes that occur upon DNA binding. rcsb.org
HincII's activity can be affected by DNA methylation. Studies have shown that HincII digestion can be sensitive to methylation of cytosine residues, including those immediately 5' to the recognition sequence, in addition to known sensitivity to methylation within the recognition sequence itself. oup.com
Data regarding HincII's properties and activity can be summarized in tables, including its recognition sequence, cleavage site, and optimal reaction conditions.
| Property | Detail | Source |
| Recognition Sequence | 5'-GTYRAC-3' (Y=C or T, R=A or G) | oup.comfishersci.fithermofisher.comebi.ac.ukontosight.aineb.com |
| Cleavage Site | Between Y and R (blunt end) | oup.comebi.ac.uk |
| Source Organism | Haemophilus influenzae Rc | scienceopen.comjenabioscience.com |
| Optimal Temperature | 37°C | fishersci.fithermofisher.com |
| Cofactor | Mg²⁺ | wikipedia.orgnih.gov |
| Isoschizomers | HindII | fishersci.fithermofisher.comneb.comgongyingshi.comsibenzyme.com |
Detailed research findings on HincII include the cloning and sequencing of its genes nih.gov, structural analysis of its DNA binding and cleavage mechanisms rcsb.orgrcsb.org, and studies on the effects of DNA methylation on its activity oup.com.
| Research Finding | Detail | Source |
| Gene Cloning and Sequencing | Genes for R.HincII (774 bp, 258 amino acids) and M.HincII (1506 bp, 502 amino acids) from Haemophilus influenzae Rc were cloned and sequenced. | nih.gov |
| Structural Analysis (DNA-bound) | Crystal structure reveals degenerate specificity and blunt-end cleavage via indirect readout and DNA distortion. | rcsb.org |
| Structural Analysis (Unliganded) | Comparison with DNA-bound form shows conformational changes, including subunit rotation, upon DNA binding. | rcsb.org |
| Methylation Sensitivity | Activity is sensitive to methylation of cytosine 5' to the recognition sequence, in addition to methylation within the site. | oup.com |
Structure
2D Structure
Properties
CAS No. |
81295-21-8 |
|---|---|
Molecular Formula |
C32H53N11O13P2 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |
InChI |
InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |
InChI Key |
JFWXPCYJPWAGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |
Origin of Product |
United States |
Molecular and Genetic Foundations of Hincii
Genomic Organization and Gene Characteristics
The genetic blueprint for the HincII system is encoded on the chromosomal DNA of Haemophilus influenzae Rc. nih.gov It consists of two distinct genes, one for the HincII endonuclease (R.HincII) and one for the HincII methylase (M.HincII). nih.govoup.com A notable feature of their genomic arrangement is that the methylase and endonuclease genes overlap by a single base pair. nih.govoup.com
The gene encoding the R.HincII enzyme, designated hincIIR, is 774 base pairs long. nih.govuniprot.org This sequence translates into a protein composed of 258 amino acids, with a calculated molecular weight of 28,490 Daltons. nih.govoup.com The gene for the M.HincII methyltransferase is significantly larger, spanning 1,506 base pairs. nih.govoup.com This corresponds to a protein of 502 amino acid residues with a molecular weight of 55,330 Daltons. nih.govoup.com
| Component | Gene Length (bp) | Protein Length (amino acids) | Molecular Weight (Da) |
|---|---|---|---|
| R.HincII (Endonuclease) | 774 | 258 | 28,490 |
| M.HincII (Methylase) | 1,506 | 502 | 55,330 |
Cloning and Recombinant Expression Strategies
To overcome the low natural abundance of HincII, researchers have successfully employed cloning and recombinant expression techniques. The genes for both the HincII endonuclease and methylase were isolated from Haemophilus influenzae Rc and cloned into the bacterium Escherichia coli RR1. nih.govoup.com
This strategy led to the creation of a clone named E. coli RR1-Hinc, which was engineered to overproduce the R.HincII enzyme. nih.govoup.com The expression levels achieved in this recombinant host were remarkably high, with the R.HincII activity being 1,000-fold greater than that obtainable from the native H. influenzae Rc strain. nih.govoup.com This overexpression is crucial for the commercial production of HincII, which is now widely available as a recombinant enzyme for molecular biology applications. neb.com Commercial preparations are typically derived from an E. coli strain carrying the HincII gene from Haemophilus influenzae Rc. neb.com
Sequence Analysis and Homology with Related Enzymes
HincII is a Type II restriction endonuclease that recognizes the specific, palindromic DNA sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G). uniprot.orgebi.ac.ukcreative-enzymes.com The enzyme cleaves the DNA within this recognition site, specifically between the pyrimidine and purine bases, to produce fragments with blunt ends. creative-enzymes.comias.ac.in The identity of the predicted amino acid sequence derived from the gene was confirmed by N-terminal sequencing of the purified enzyme. nih.gov
Sequence comparison studies have revealed significant homology between the HincII methylase (M.HincII) and other adenine-specific Type II methylases. nih.govoup.com The HincII endonuclease itself shares a structural core, common to many restriction enzymes, consisting of four β-strands and one α-helix. ebi.ac.uk It belongs to the HincII-like family of endonucleases. uniprot.orguniprot.org
An important aspect of HincII's function is its relationship with isoschizomers, which are enzymes that recognize the same DNA sequence. HindII is an isoschizomer of HincII. sigmaaldrich.com While they share the same recognition site, their sensitivity to DNA modifications, such as methylation, may differ. HincII's activity is known to be sensitive to the methylation of the adenine (B156593) residue within its recognition sequence and can also be blocked by certain CpG methylation patterns that overlap the site. ias.ac.inneb.com
| Property | Description |
|---|---|
| Recognition Sequence | 5'-GTYRAC-3' (Y=C/T, R=A/G) |
| Cleavage Site | GTY | RAC |
| Generated Ends | Blunt |
| Isoschizomer | HindII |
| Protein Family/Superfamily | HincII-like / Restriction endonuclease-like |
Enzymatic Mechanism and Substrate Interaction of Hincii
DNA Recognition Site Fidelity and Degeneracy
The precision of DNA cleavage by HincII is fundamentally linked to its ability to recognize a specific nucleotide sequence. This recognition is highly faithful, yet it accommodates a degree of variability, a characteristic known as degeneracy.
HincII recognizes a 6-base pair sequence with the palindromic, or rotationally symmetric, code 5'-GTPyPuAC-3'. nih.govoup.com In this sequence, "Py" stands for a pyrimidine (B1678525) base (either Cytosine or Thymine), and "Pu" represents a purine (B94841) base (either Adenine (B156593) or Guanine). nih.gov This degeneracy at the central two base pairs means HincII can recognize and cleave three distinct cognate sites: GTCGAC, GTTAAC, and GTTGAC. nih.govnih.gov The first determined recognition sequence for a Type II restriction enzyme was that of HindII, an isoschizomer of HincII, which was identified as 5'-GTPy|PuAC-3', where the vertical line indicates the cleavage site. nih.gov Like other Type IIP endonucleases that recognize symmetric sequences, HincII typically acts as a homodimer, with each subunit interacting symmetrically with the DNA. nih.gov
| Recognized Sequence | Abbreviation | Base at Pyrimidine (Py) Position | Base at Purine (Pu) Position |
| 5'-GTCGAC-3' | GTCGAC | C (Cytosine) | G (Guanine) |
| 5'-GTTAAC-3' | GTTAAC | T (Thymine) | A (Adenine) |
| 5'-GTTGAC-3' | GTTGAC | T (Thymine) | G (Guanine) |
| 5'-GTC AAC-3' | GTCAAC | C (Cytosine) | A (Adenine) |
This table details the specific DNA sequences recognized by the HincII enzyme, highlighting the degenerate nature at the central pyrimidine (Py) and purine (Pu) positions.
While HincII exhibits high fidelity under optimal conditions, like many restriction enzymes, it can display "star activity" under non-standard conditions. scispace.com This involves cleavage at sequences that are similar but not identical to the cognate site. scispace.com The fidelity of an enzyme can be quantified by a Fidelity Index (FI), which is the ratio of the maximum enzyme amount without star activity to the minimum amount needed for complete digestion. scispace.com Studies on mismatch-containing recognition sites have shown that HincII provides little to no digestion, underscoring its high fidelity for its cognate sequence. nih.govnih.gov
HincII's ability to recognize its degenerate sequence is not solely based on direct hydrogen bonding between the protein's amino acids and the DNA bases (direct readout). nih.govoup.com Instead, it heavily relies on "indirect readout," a mechanism where the enzyme recognizes the sequence-dependent conformation and flexibility of the DNA backbone. nih.govnih.govoup.com
Crystal structures of the HincII-DNA complex reveal that the enzyme induces significant distortions in the DNA. nih.gov This is accomplished through the intercalation of glutamine side chains (Gln138) into the major groove on both sides of the recognition sequence. nih.govxray.cz This intercalation causes the DNA to bend and propagates a shift of all six base pairs toward the minor groove. nih.govresearchgate.net This structural distortion leads to an unusual cross-strand stacking of purines at the central pyrimidine-purine step. nih.gov The degenerate specificity of HincII arises from its ability to recognize the conformational preferences at this central step. nih.govnih.gov Therefore, sequence-dependent differences in the energy required to adopt this distorted conformation are a crucial factor in how HincII achieves its specificity through indirect readout. nih.gov
Catalytic Hydrolysis of DNA
Following recognition and binding, HincII proceeds to catalyze the hydrolysis of the phosphodiester bonds within the DNA backbone. This process requires specific cofactors and results in a characteristic cleavage pattern.
HincII is a Type II restriction endonuclease that cleaves both strands of the DNA within its recognition sequence. ebi.ac.uknih.gov The cleavage occurs between the pyrimidine and purine bases at the center of the 5'-GTPy|PuAC-3' sequence. nih.gov This catalytic action results in the formation of "blunt" or "flush" ends, where there are no single-stranded overhangs. nih.govneb.comthermofisher.com The products of this hydrolysis are double-stranded DNA fragments with terminal 5'-phosphates and 3'-hydroxyl groups, a characteristic shared by all restriction endonucleases. nih.gov
Like most Type II restriction enzymes, the catalytic activity of HincII is dependent on the presence of divalent cations. ebi.ac.uk These cations are essential cofactors in the hydrolysis of the phosphodiester bonds. Magnesium ions (Mg²⁺) are the most common and typically required cofactor for HincII's function. ebi.ac.uk Manganese ions (Mn²⁺) can also serve as a natural cofactor for the enzyme. xray.cz
In contrast, other divalent cations can have an inhibitory effect on the enzyme's function. Calcium ions (Ca²⁺) have been shown to inhibit the cleavage reaction of HincII. xray.cz While Ca²⁺ can be present in crystal structures and may play a role in stabilizing enzyme-DNA interactions, it prevents the catalytic hydrolysis from occurring. nih.govnih.govresearchgate.net The specific roles of these cations are critical; Mg²⁺ and Mn²⁺ participate directly in the catalytic mechanism at the active site, facilitating the nucleophilic attack on the phosphorus atom of the phosphodiester bond.
| Divalent Cation | Role in HincII Activity |
| Magnesium (Mg²⁺) | Required cofactor, essential for catalytic hydrolysis. ebi.ac.uk |
| Manganese (Mn²⁺) | Can substitute for Mg²⁺ as a functional cofactor. xray.cz |
| Calcium (Ca²⁺) | Inhibits the DNA cleavage reaction. xray.cz |
This table summarizes the distinct roles of various divalent cations in the catalytic function of the HincII endonuclease.
Enzyme-DNA Complex Formation and Dynamics
The interaction between HincII and its DNA substrate is a dynamic process involving significant conformational changes in both the enzyme and the DNA. HincII functions as a homodimer, with the dimeric form being similar in both the DNA-bound and unbound states. nih.gov
Upon binding to its recognition sequence, HincII induces substantial conformational changes in the DNA, including significant bending. nih.govxray.cz The binding process also triggers a conformational change in the enzyme itself. nih.gov Comparison of the DNA-bound and unliganded structures of HincII reveals that the subunits rotate by approximately 11 degrees each (22 degrees total) to adopt a more "closed" conformation around the DNA. nih.gov This movement expands the DNA-binding pocket in the unliganded structure, preparing it for substrate interaction. nih.gov
Molecular dynamics simulations show that in the HincII-DNA complex, the protein acts as a relatively rigid scaffold, while the DNA is the more flexible component. xray.cz The formation of this stable complex is a prerequisite for the precise positioning of the catalytic residues and the required divalent metal cofactors to execute the hydrolysis of the phosphodiester bonds. xray.cz Crystals of the HincII enzyme in complex with a 12-base pair DNA duplex containing the specific 5'-GTCGAC-3' site have been obtained and analyzed to elucidate these structural details. nih.gov
Conformational Changes Upon DNA Binding
The binding of HincII to its cognate DNA sequence induces substantial conformational changes within the dimeric enzyme. ebi.ac.uk Structural studies comparing the unliganded (free) enzyme to the DNA-bound state reveal that the protein undergoes a significant structural transition to properly engage the DNA. nih.gov
In its unliganded form, the DNA-binding pocket of the HincII dimer is in a more open and expanded conformation. nih.gov Upon successful recognition and binding to the DNA target, the two monomers of the dimer clamp down on the DNA. This movement is characterized by a simple rotation of the subunits relative to one another. Each subunit rotates by approximately 11 degrees, resulting in a total rotation of 22 degrees, which closes the structure around the DNA duplex. nih.gov This "closed" conformation creates a tighter and more intimate interface between the protein and the DNA, which is a prerequisite for catalysis. ebi.ac.uk This rotational motion is a key feature of the induced-fit mechanism employed by HincII for substrate recognition.
It has been observed that the extent of conformational change in restriction enzymes upon DNA binding can vary considerably. nih.gov Interestingly, endonucleases like HincII that undergo a greater degree of subunit rotation tend to be those that distort the bound DNA to a lesser extent. This suggests an inverse relationship between protein flexibility and the degree of DNA bending, where greater flexibility in the enzyme dimer may accommodate the DNA with less structural distortion to the helix itself. nih.gov
| State | Conformation of DNA Binding Pocket | Subunit Rotation | Reference |
|---|---|---|---|
| Unliganded (Free Enzyme) | Open / Expanded | 0° (Baseline) | nih.gov |
| DNA-Bound | Closed | ~11° per subunit (~22° total) | nih.gov |
Protein-Induced DNA Distortion and Intercalation
HincII's interaction with its recognition sequence is not limited to passive binding; the enzyme actively distorts the DNA's structure. This distortion is a critical component of the "indirect readout" mechanism, where the enzyme recognizes the conformational preferences of its target sequence rather than solely making direct contacts with the bases. nih.govnih.gov
A key mechanism for this distortion is the intercalation of amino acid side chains into the DNA helix. Crystal structures of the HincII-DNA complex reveal that glutamine side chains (specifically Gln138) from the enzyme insert into the major groove on both sides of the recognition site. nih.govnih.gov This intercalation acts like a wedge, prying apart the base pairs and inducing significant structural changes in the DNA. nih.govpatsnap.com
The protein-induced distortion manifests as bending at three distinct locations within the recognition sequence, which can be characterized as either tilt or roll. nih.gov The intercalation of the glutamine residues propagates a concerted shift of all six base pairs of the target site toward the minor groove. This movement results in an unusual cross-strand stacking of purines at the central pyrimidine-purine step of the recognition sequence. nih.gov This distorted conformation is preferentially adopted by the enzyme's specific GTYRAC sequence, contributing to the enzyme's degenerate specificity at this central step. nih.gov The ability of HincII to induce these specific distortions is fundamental to its mechanism for distinguishing its cognate site from other DNA sequences. nih.govnih.gov
| Feature | Description | Key Amino Acid Residue | Reference |
|---|---|---|---|
| Intercalation | Insertion of amino acid side chains into the DNA major groove. | Glutamine (Gln138) | nih.govnih.gov |
| DNA Bending | Bending occurs at three distinct loci via tilt or roll. | Not Applicable | nih.gov |
| Base Pair Shift | All six target-site base pairs are shifted toward the minor groove. | Not Applicable | nih.gov |
| Central Step Conformation | Results in unusual cross-strand purine stacking at the central Py-Pu step. | Not Applicable | nih.gov |
Structural Biology and Biophysical Analysis of Hincii
Crystal Structures of HincII: Unliganded and DNA-Bound States
The crystal structure of HincII has been determined in both its unliganded (free) state and when bound to its cognate DNA sequence. The unliganded structure of HincII was resolved to a resolution of 2.1 Å. rcsb.org In this form, although the asymmetric unit of the crystal contains a single monomer, crystal lattice contacts arrange two monomers into a dimer that closely resembles the dimeric form observed when the enzyme is bound to DNA. rcsb.orgnih.gov A key feature of the unliganded structure is the expanded DNA binding pocket. rcsb.orgnih.gov
Upon binding to its specific DNA sequence (GTYRAC), HincII undergoes a significant conformational change. Comparison of the unliganded and DNA-bound structures reveals a simple rotation of the subunits. Each subunit rotates by approximately 11 degrees, resulting in a total rotation of 22 degrees to adopt a more "closed" conformation around the DNA. rcsb.orgnih.gov This movement facilitates the precise interactions required for catalysis.
The crystal structure of the HincII-DNA complex shows that the enzyme achieves its degenerate specificity at the central pyrimidine-purine step of its recognition sequence through a mechanism of indirect readout. rcsb.org This involves the intercalation of glutamine side chains into the major groove on either side of the recognition site, which induces a distortion in the DNA. rcsb.org This distortion includes a concerted shift of all six base pairs of the target site towards the minor groove. rcsb.org
Structures of HincII have also been solved in the presence of divalent metal ions such as Ca²⁺, Mg²⁺, and Mn²⁺, which are crucial for its catalytic activity. The structure with bound Ca²⁺ and uncleaved DNA was determined at 2.8 Å resolution. acs.orgnih.gov In contrast, structures with Mg²⁺ and Mn²⁺ were obtained with cleaved DNA at resolutions of 2.95 Å and 2.50 Å, respectively. nih.gov These structures provide snapshots of different stages of the catalytic process.
Table 1: Crystallographic Data for HincII Structures
| State | PDB ID | Resolution (Å) | Key Features |
|---|---|---|---|
| Unliganded | 2AUD | 2.10 | Expanded DNA binding pocket, dimeric assembly via crystal contacts. rcsb.orgpdbj.org |
| DNA-Bound (uncleaved) | 1KC6 | 2.60 | Closed conformation around DNA, DNA distortion via glutamine intercalation. rcsb.org |
| DNA-Bound with Ca²⁺ (uncleaved) | - | 2.80 | One Ca²⁺ ion per active site, uncleaved DNA. acs.orgnih.gov |
| DNA-Bound with Mn²⁺ (cleaved) | - | 2.50 | Cleaved DNA, two Mn²⁺ ions per active site. nih.gov |
| DNA-Bound with Mg²⁺ (cleaved) | - | 2.95 | Cleaved DNA. nih.gov |
Oligomeric State and Subunit Interactions (e.g., Dimerization)
HincII functions as a homodimer, meaning it is composed of two identical protein subunits. rcsb.orgnih.gov This dimeric structure is a common feature among Type II restriction endonucleases and is essential for their function. oup.com The dimerization is observed in both the unliganded and DNA-bound forms of the enzyme. nih.gov In the crystal structure of unliganded HincII, the dimer is formed by a crystallographic twofold axis. pdbj.org
The interaction between the two subunits creates the DNA binding cleft and brings the catalytic residues from both monomers into proximity with the DNA substrate. The rotational symmetry of the dimeric enzyme mirrors the palindromic nature of its DNA recognition sequence. oup.com This symmetrical arrangement allows the enzyme to bind to and cleave both strands of the DNA simultaneously. The interface between the subunits is crucial for maintaining the structural integrity and catalytic activity of the enzyme.
Active Site Architecture and Catalytic Center Analysis
The active site of HincII contains a conserved catalytic core. researchgate.net Key to its function is the presence of divalent metal ions, with crystallographic studies revealing binding sites for Ca²⁺, Mn²⁺, and Mg²⁺. acs.orgnih.gov In the structure with bound Ca²⁺ and uncleaved DNA, one calcium ion is observed per active site. acs.orgnih.gov This Ca²⁺-ligated water molecule is positioned to act as the nucleophile in the phosphodiester bond cleavage reaction. nih.gov
The active site architecture includes several critical amino acid residues. A conserved lysine residue (Lys129) is located within hydrogen bonding distance of the nucleophilic water molecule, suggesting its role in the catalytic mechanism. nih.gov An aspartate residue (Asp127) is also present in the active site; however, in the presence of Mn²⁺, the closest manganese ion shifts and loses direct ligation to Asp127. nih.gov In structures with cleaved DNA and either Mn²⁺ or Mg²⁺, the positions of the active-site groups and the cleaved phosphate group are very similar. nih.gov These structures support a two-metal-ion mechanism for DNA cleavage by HincII. nih.gov
Comparative Structural Analysis with Other Restriction Endonucleases
The structure of HincII shares a common conserved structural core with other Type II restriction endonucleases, which typically consists of four β-strands and one α-helix. nih.gov However, there is considerable variation in the types of conformational changes that occur upon DNA binding among these enzymes. nih.gov While the conformational change in HincII can be described by a simple rotation of its subunits, other endonucleases exhibit both rotation and translation of their subunits relative to one another. nih.gov
A comparison with EcoRV, another blunt-end cutting restriction enzyme, reveals both similarities and differences. In the Ca²⁺-bound structure of HincII, the calcium ion occupies a position analogous to "site I" in EcoRV. acs.orgnih.gov However, unlike the metal in EcoRV, the calcium cation in HincII is directly ligated to the pro-S(p) oxygen of the scissile phosphate, a feature it shares with enzymes like PvuII, BamHI, and BglII. nih.gov
Furthermore, a comparison between the HincII and EcoRV cocrystal structures suggests that differences in base-stacking free energies that are dependent on the DNA sequence are a crucial factor in recognition through indirect readout. rcsb.org When compared to MspI, another endonuclease that cleaves a similar palindromic sequence, HincII shows striking structural similarity despite a lack of significant sequence homology. researchgate.net This suggests a conserved structural framework for recognizing and cleaving similar DNA sequences. The study of isoschisomers, such as Bse634I and Cfr10I which recognize the same sequence, also reveals conserved structural elements for sequence recognition and catalysis, but can show differences in the conformations of certain subdomains.
Modulation of Hincii Specificity and Activity
Site-Directed Mutagenesis and Altered Specificity Phenotypes
Altering the amino acid sequence of HincII through site-directed mutagenesis can lead to significant changes in its function, particularly its sequence specificity. These studies provide insight into the molecular basis of DNA recognition and catalysis.
One of the most well-studied mutations in HincII is the substitution of glutamine at position 138 with a phenylalanine (Q138F). nih.gov The original Gln-138 residue intercalates into the DNA, causing distortions that are thought to be important for the indirect readout of the cognate sequence. nih.govresearchgate.net The Q138F mutation results in a significant change in the enzyme's sequence specificity, specifically at the two central base pairs of the recognition site (GTYRAC, where Y=C or T, R=A or G). nih.gov This alteration in specificity arises from conformational changes in the protein, the bound DNA, and at the protein-DNA interface. nih.govresearchgate.net
Interestingly, the Q138F mutation alters the enzyme's preference for cutting the different cognate sites, but not its preference for binding them. nih.gov This indicates a decoupling of the DNA recognition/binding and the catalytic/cleavage steps. While the mutant enzyme may bind to its various cognate sequences with similar affinity to the wild type, its efficiency of cleavage at these sites is changed. nih.gov This finding is similar to observations with other restriction endonucleases where mutations can have a more significant impact on DNA cleavage rates than on the initial DNA binding affinity. researchgate.net
| HincII Variant | Mutation | Key Functional Impact | Effect on Binding | Effect on Cleavage |
|---|---|---|---|---|
| Wild Type | None | Recognizes GTPyPuAC | Binds all cognate sites | Cleaves cognate sites with specific preference |
| Q138F Mutant | Glutamine-138 → Phenylalanine | Altered specificity at central base pairs | Binding preference largely unchanged | Cleavage preference among cognate sites is altered |
Factors Influencing Non-Specific DNA Cleavage (Star Activity)
Under optimal reaction conditions, the restriction endonuclease HincII demonstrates high fidelity in recognizing and cleaving its specific DNA sequence. However, like many restriction enzymes, HincII can exhibit a relaxation of this specificity under non-optimal conditions, a phenomenon known as star activity. nih.gov This leads to the cleavage of DNA at sequences that are similar, but not identical, to its canonical recognition site. nih.gov Such non-specific cleavage can result in unintended fragmentation of DNA, which is a significant concern in various molecular biology applications. The propensity for star activity is influenced by several physicochemical parameters of the reaction environment. nih.gov
A systematic way to quantify the star activity of a restriction enzyme is through the Fidelity Index (FI). This index is defined as the ratio of the highest amount of enzyme that does not produce star activity to the minimum amount required for complete digestion of the target DNA. nih.gov A higher FI value indicates a greater degree of specificity and a lower propensity for star activity under the tested conditions.
The primary factors that have been identified to induce or enhance the star activity of restriction endonucleases, including HincII, are detailed below. These factors often act in concert, and their effects can be cumulative.
Key Factors Promoting Star Activity in HincII:
Glycerol (B35011) Concentration: HincII, like other restriction enzymes, is typically supplied in a storage buffer containing 50% glycerol to prevent freezing at -20°C and to stabilize the protein. However, a high concentration of glycerol in the final reaction mixture (generally above 5% v/v) can significantly increase the likelihood of star activity. nih.govthermofisher.com It is hypothesized that glycerol alters the water structure around the enzyme and DNA, which may affect the stringency of recognition. nih.gov
Enzyme to DNA Ratio: An excessive amount of HincII relative to the amount of substrate DNA can lead to non-specific cleavage. nih.govthermofisher.com While a surplus of enzyme is often used to ensure complete digestion, a very high ratio (e.g., >100 units of enzyme per microgram of DNA) can promote the cleavage of secondary, non-cognate sites. nih.gov
Ionic Strength: The ionic strength of the reaction buffer plays a crucial role in modulating the interaction between HincII and the DNA backbone. Low ionic strength (typically below 25 mM) can reduce the specificity of the enzyme, leading to an increase in star activity. nih.gov Optimal salt concentrations are necessary to ensure that the enzyme interacts primarily with its specific recognition sequence.
pH: The pH of the reaction buffer can also influence the fidelity of HincII. Deviations from the optimal pH range, particularly to a higher pH (above 8.0), can alter the ionization state of amino acid residues in the enzyme's active site and at the protein-DNA interface, thereby reducing cleavage specificity. nih.gov
Presence of Organic Solvents: The inclusion of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, in the reaction mixture can induce or exacerbate star activity. nih.gov These solvents can alter the conformation of both the enzyme and the DNA substrate, leading to a decrease in the precision of recognition.
Divalent Cation Substitution: HincII requires magnesium ions (Mg²⁺) as a cofactor for its catalytic activity. The substitution of Mg²⁺ with other divalent cations, such as manganese (Mn²⁺), cobalt (Co²⁺), or zinc (Zn²⁺), can lead to a significant increase in star activity. nih.gov These alternative cations can alter the geometry of the active site and the mechanism of phosphodiester bond cleavage.
The following table summarizes the key factors that influence the star activity of HincII and the general conditions that are known to promote non-specific DNA cleavage.
| Factor | Condition Promoting Star Activity | Rationale |
| Glycerol Concentration | > 5% v/v | Alters the dielectric constant of the medium and may reduce the stringency of enzyme-DNA interaction. nih.govnih.gov |
| Enzyme to DNA Ratio | High (e.g., >100 units/µg) | Increases the probability of the enzyme cleaving at secondary, non-cognate sites after all primary sites are saturated. nih.gov |
| Ionic Strength | Low (< 25 mM) | Weakens the electrostatic interactions that guide the enzyme to its specific recognition sequence. nih.gov |
| pH | High (> 8.0) | Can alter the charge distribution on the enzyme and DNA, leading to a less specific interaction. nih.gov |
| Organic Solvents | Presence of DMSO, ethanol, etc. | Can induce conformational changes in the enzyme or DNA, thereby reducing the fidelity of recognition. nih.gov |
| Divalent Cations | Substitution of Mg²⁺ with Mn²⁺, Co²⁺, etc. | Alters the catalytic mechanism and the geometry of the active site, which can lead to the cleavage of non-canonical sequences. nih.gov |
Advanced Research Applications and Methodological Considerations
HincII in Molecular Cloning and Recombinant DNA Technology
HincII is widely utilized in molecular cloning and recombinant DNA technology. It is employed to insert DNA fragments into plasmid vectors and other DNA sequences. ontosight.ai The enzyme's ability to produce blunt ends is particularly advantageous in cloning, as it allows for the ligation of DNA fragments from different sources that may not have compatible sticky ends generated by other restriction enzymes. quizlet.comrcsb.org This blunt-end ligation facilitates the joining of DNA segments, a fundamental step in constructing recombinant DNA molecules. The cloning and expression of the HincII restriction-modification system itself in Escherichia coli has been a significant development, enabling the overproduction of the enzyme for research purposes. nih.govnih.gov
Applications in Genetic Engineering and Genome Manipulation
In the realm of genetic engineering and genome manipulation, HincII serves as a tool for modifying genes through the insertion or deletion of specific DNA sequences. ontosight.aiwikipedia.org Its precise cleavage at the recognition site allows for targeted modifications within a genome. While CRISPR-based methods have become prominent in genome editing, restriction enzymes like HincII remain valuable for specific applications, such as preparing DNA fragments for cloning into vectors used in genetic manipulation strategies. frontiersin.org For instance, HincII has been used in the construction of plasmids for generating gene modifications in bacteria. frontiersin.org
Utilization in DNA Analysis and Mapping Techniques
HincII is instrumental in various DNA analysis and mapping techniques. The enzyme is used to generate fragments of DNA, which are essential for techniques such as DNA sequencing. ontosight.ai Historically, restriction enzymes, including HindII (an early Type II enzyme with similar applications), were crucial for the physical mapping of DNA, a process known as restriction enzyme mapping. thermofisher.com The specific cutting pattern generated by HincII can be used in techniques like Restriction Fragment Length Polymorphism (RFLP) analysis, which has applications in genetic studies and forensic analysis. thermofisher.com
Integration in Metagenomics Research (e.g., Library Construction)
While not exclusively limited to metagenomics, the ability of HincII to generate defined DNA fragments makes it potentially useful in the construction of DNA libraries, a key step in metagenomics research. The process of creating DNA libraries involves the fragmentation of genomic DNA, and restriction enzymes like HincII can be used for this purpose. HincII digestion has been specifically mentioned in the context of constructing adenoviral libraries to release transgenic inserts from vector backgrounds. oup.combiocompare.com This demonstrates its application in generating DNA fragments for library construction in various contexts.
Enzyme Kinetics and Substrate Specificity Determination
Detailed studies have been conducted to understand the enzyme kinetics and substrate specificity of HincII. HincII cleaves DNA in a divalent-cation-dependent manner, typically requiring Mg2+ for activity, although other ions like Mn2+ and Co2+ can also confer some activity. anl.gov Ca2+ can influence DNA binding specificity without inducing cleavage. anl.gov The enzyme recognizes the degenerate sequence GTYRAC and cleaves between the pyrimidine (B1678525) (Y) and purine (B94841) (R) bases. ontosight.aineb.com Research has explored how the enzyme achieves its specificity, including investigations into the role of indirect readout mechanisms and conformational changes upon DNA binding. rcsb.orgrcsb.orgnih.govpdbj.orgresearchgate.net Studies have also examined the sensitivity of HincII activity to DNA methylation, noting that methylation at certain cytosine residues can affect digestion. neb.comoup.comthermofisher.comnih.gov
Key characteristics of HincII include:
| Characteristic | Detail | Source |
|---|---|---|
| Recognition Sequence | GTYRAC (Y=C or T, R=A or G) | ontosight.aineb.comneb.com |
| Cleavage Site | Between Y and R (GTY↓RAC) | neb.com |
| End Type | Blunt ends | quizlet.comrcsb.org |
| Optimal Incubation Temp | 37°C | neb.comneb.comjenabioscience.com |
| Heat Inactivation | 65°C for 20 minutes | neb.comneb.comjenabioscience.com |
Experimental Approaches for DNA-Enzyme Interaction Studies
Various experimental approaches have been employed to study the interaction between HincII and DNA. X-ray crystallography has been a crucial technique, providing high-resolution three-dimensional structures of HincII bound to cognate DNA sequences. quizlet.comrcsb.orgrcsb.orgpdbj.orgpdbj.orgiucr.orgnih.gov These structures have offered insights into the molecular basis of recognition, cleavage, and the conformational changes that occur upon binding. rcsb.orgrcsb.orgpdbj.orgresearchgate.net Surface plasmon resonance (SPR) is another technique used to analyze DNA binding experiments and quantify the affinity of HincII for DNA. nih.gov These experimental methods are vital for understanding the intricate details of how HincII interacts with its DNA substrate.
Q & A
Q. What are the optimal buffer conditions and salt concentrations for Hinc II activity in restriction digestion experiments?
this compound activity is highly dependent on buffer composition and ionic strength. The enzyme requires a specific 10× buffer system (e.g., 10×L, 10×K) containing 10 mM Tris-HCl (pH 7.5), 400 mM KCl, 0.1 mM EDTA, and 1 mM MDTT . Researchers should test activity across incremental salt concentrations (e.g., 50–200 mM KCl) to optimize digestion efficiency, as deviations can reduce cleavage specificity. For methodological validation, include controls with λDNA digested under standard conditions (37°C, 1 U/μg DNA) and analyze fragment sizes via agarose gel electrophoresis .
Q. How can researchers validate this compound digestion efficiency and troubleshoot incomplete cleavage?
- Step 1 : Confirm enzyme integrity using a control DNA (e.g., λDNA) under recommended conditions.
- Step 2 : Assess methylation status of DNA templates, as this compound recognition sites (GTCAAC, GTCGAC) are sensitive to methylation (e.g., M.Taq I methylase blocks GTCGAC cleavage) .
- Step 3 : Adjust glycerol content (<5% final concentration) to avoid inhibition. Incomplete digestion may require increasing enzyme units (up to 2–3 U/μg DNA) or extending incubation time (1–2 hours) .
Q. What are the critical storage and handling protocols for maintaining this compound stability?
Store this compound at -20°C in 50% glycerol to prevent freeze-thaw degradation. Avoid prolonged exposure to room temperature during pipetting. For long-term stability, aliquot the enzyme and use nuclease-free buffers to prevent contamination .
Advanced Research Questions
Q. How does DNA methylation alter this compound’s cleavage specificity, and how can this be leveraged in experimental design?
Methylation by enzymes like M.Taq I modifies this compound’s recognition sites, enabling site-specific cleavage control. For example, M.Taq I methylates GTCGAC sites, blocking this compound activity at these positions while allowing cleavage at unmethylated GTCAAC sites (Table 1) . Methodological Approach :
- Pre-treat DNA with methylases (e.g., M.Taq I) and validate methylation via PCR or bisulfite sequencing.
- Compare digestion patterns between methylated and unmethylated templates using gel electrophoresis or NGS.
Table 1 : Impact of M.Taq I Methylation on this compound Cleavage in pBR322 DNA
| Condition | Cleavage Sites Active | Observed Fragments | Reference |
|---|---|---|---|
| Unmethylated DNA | 2 (GTCAAC, GTCGAC) | Multiple bands | |
| M.Taq I-Methylated DNA | 1 (GTCAAC) | Single cut at 3907 |
Q. How can researchers resolve contradictory digestion patterns when using this compound in complex genomic DNA?
Contradictions may arise from:
- Co-existing methylases : Use methylation-sensitive restriction enzymes (e.g., Dpn I) to identify competing modifications.
- Salt concentration variability : Perform digestions in parallel with gradient buffers (10×L, 10×K) to identify optimal conditions.
- Star activity : Reduce enzyme-to-DNA ratio or incubation time to minimize off-target cuts. Validate findings via Sanger sequencing of cleavage sites and cross-reference with methylation databases like REBASE .
Q. What strategies are recommended for designing experiments combining this compound with other restriction enzymes or CRISPR-Cas systems?
- Sequential digestion : Use this compound first in low-salt buffers (10×L), then adjust salt concentrations for secondary enzymes (e.g., high-salt for Eco RI).
- Compatibility testing : Pre-screen enzyme activity in mixed buffer systems (e.g., CutSmart Buffer) to ensure co-functionality.
- CRISPR integration : Design sgRNAs to target this compound-cleaved sites for homology-directed repair (HDR). Validate using SURVEYOR assays or T7E1 mismatch detection .
Methodological Best Practices
- Data contradiction analysis : Employ triplicate experiments with statistical validation (e.g., ANOVA for fragment size variability).
- Literature review rigor : Cross-reference findings with databases like REBASE and PubMed to align with established this compound behavior .
- Ethical compliance : Adhere to guidelines for non-human use, as this compound is not approved for diagnostic or therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
